Product packaging for 2-Bromo-4-chlorothieno[2,3-b]pyridine(Cat. No.:)

2-Bromo-4-chlorothieno[2,3-b]pyridine

Cat. No.: B12831724
M. Wt: 248.53 g/mol
InChI Key: SWOSNJUCGRKUBX-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Synthetic Chemistry and Chemical Biology

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are fundamental structures in organic chemistry and drug development. bldpharm.comchemenu.com These systems, incorporating elements like nitrogen, sulfur, or oxygen, often form the core of many natural products and pharmaceuticals. chemenu.comgoogle.com The fusion of rings results in a more rigid and planar structure, which can lead to more specific and efficient interactions with biological targets like enzymes and receptors. nih.gov This structural rigidity and the diverse electronic properties imparted by the heteroatoms make fused heterocycles vital in the design of advanced materials, such as organic semiconductors, and as key scaffolds for creating complex molecules with novel biological activities. bldpharm.comnih.gov Their synthesis is a major focus of research, enabling the development of new therapeutics and functional materials. bldpharm.com

Overview of Halogenated Thienopyridines as Versatile Building Blocks and Pharmacophores

Halogenated thienopyridines are a specific and highly useful subset of the broader thienopyridine family. The introduction of halogen atoms (such as bromine and chlorine) at specific positions on the thienopyridine scaffold creates versatile chemical "handles." These handles allow for a wide array of subsequent chemical reactions, most notably cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov This reactivity makes halogenated thienopyridines invaluable as building blocks in synthetic chemistry, providing a straightforward route to construct more complex molecules. nih.gov In medicinal chemistry, the strategic placement of halogens can also significantly influence a molecule's pharmacological profile, serving as a key component of a pharmacophore—the essential part of a molecule responsible for its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNS B12831724 2-Bromo-4-chlorothieno[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-4-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-6-3-4-5(9)1-2-10-7(4)11-6/h1-3H

InChI Key

SWOSNJUCGRKUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(S2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Chlorothieno 2,3 B Pyridine

De Novo Synthetic Routes to the Thieno[2,3-b]pyridine (B153569) Core

The assembly of the thieno[2,3-b]pyridine skeleton can be approached by forming either the thiophene (B33073) or the pyridine (B92270) ring in the final cyclization step. These de novo strategies provide flexibility in accessing a wide range of substituted analogs.

Cyclization Strategies for Thiophene Ring Formation

One of the most prevalent strategies for constructing the thieno[2,3-b]pyridine system involves the annulation of a thiophene ring onto a pre-existing pyridine core. This is typically achieved by starting with a substituted 2-mercaptopyridine (B119420) derivative.

A classical and effective method is the reaction of 3-cyano-2(1H)-pyridinethiones with α-halocarbonyl or α-halonitrile compounds. mdpi.comresearchgate.netresearchgate.net The initial step involves S-alkylation of the pyridinethione, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization to yield a 3-aminothieno[2,3-b]pyridine derivative. The choice of base and reaction conditions is critical for promoting the cyclization. Common catalysts include sodium ethoxide, potassium hydroxide, and piperidine. mdpi.comresearchgate.net

For instance, the reaction of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones with chloroacetonitrile (B46850) in the presence of a base gives the corresponding 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.net This highlights the versatility of the approach in accommodating various substituents on the pyridine ring.

A summary of representative starting materials and resulting thieno[2,3-b]pyridine structures from this strategy is presented below.

Pyridine PrecursorCyclizing ReagentBase/ConditionsResulting Thieno[2,3-b]pyridine Core
3-Cyanopyridine-2(1H)-thioneChloroacetonitrileKOH / DMF3-Aminothieno[2,3-b]pyridine-2-carbonitrile
3-Cyanopyridine-2(1H)-thioneEthyl bromoacetateNaOEt / EtOHEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
3-Cyanopyridine-2(1H)-thionePhenacyl bromidePiperidine / EtOH3-Amino-2-benzoylthieno[2,3-b]pyridine

Pyridine Ring Construction through Intramolecular Cyclization

An alternative and equally powerful approach involves building the pyridine ring onto a functionalized thiophene precursor. The Friedländer annulation is a cornerstone of this strategy, providing a direct route to the thieno[2,3-b]pyridine core. researchgate.netwikipedia.org This reaction involves the condensation of a 2-aminothiophene carrying a carbonyl group (or a cyano group) at the 3-position with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. researchgate.netwikipedia.org

The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) or bases (e.g., sodium ethoxide). researchgate.net The choice of catalyst can be crucial in directing the reaction towards the desired Friedländer product over competing pathways. researchgate.net For example, reacting 2-aminothiophene-3-carbonitriles with ketones in the presence of a Brønsted acid like TsOH leads specifically to the formation of thieno[2,3-b]pyridines. researchgate.net

This methodology allows for the synthesis of various derivatives, including the key intermediate 4-hydroxythieno[2,3-b]pyridine (which exists in tautomeric equilibrium with thieno[2,3-b]pyridin-4(7H)-one), a direct precursor for the target 4-chloro derivative.

Multi-component Cascade Heterocyclization Processes

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining several starting materials in a single synthetic operation. The Gewald reaction is a classic MCR that is widely used for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines. wikipedia.orgorganic-chemistry.orgumich.edu

The Gewald reaction involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine, triethylamine). wikipedia.org The resulting 2-aminothiophene can then undergo a subsequent Friedländer cyclization in a one-pot or stepwise fashion to afford the thieno[2,3-b]pyridine skeleton. This two-step, one-pot process is highly convergent and allows for rapid access to a diverse library of compounds. umich.edu

Regioselective Introduction of Halogen Substituents at the 2-Bromo and 4-Chloro Positions

The synthesis of the title compound requires the specific and controlled introduction of a chlorine atom at the C4 position and a bromine atom at the C2 position. This is typically achieved through a multi-step sequence starting from a 4-oxo intermediate.

Differential Halogenation Techniques for Bromine and Chlorine

The introduction of the 4-chloro and 2-bromo substituents generally relies on distinct chemical transformations executed in a specific order.

Chlorination at the 4-Position: The 4-chloro group is most commonly installed by the chlorination of a thieno[2,3-b]pyridin-4(7H)-one precursor. These oxo-derivatives are readily prepared via the synthetic routes described in section 2.1.2. The conversion of the 4-oxo group to the 4-chloro substituent is a standard transformation in heterocyclic chemistry, typically accomplished using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose, often used neat or in a high-boiling solvent. researchgate.net Other reagents like thionyl chloride (SOCl₂) can also be employed. This reaction proceeds via the formation of a phosphate (B84403) or chlorosulfite ester intermediate, which is subsequently displaced by a chloride ion.

Bromination at the 2-Position: The introduction of bromine at the C2 position is achieved through electrophilic aromatic substitution on the electron-rich thiophene ring. The 2- and 3-positions of the thieno[2,3-b]pyridine nucleus are the most susceptible to electrophilic attack. The presence of the electron-withdrawing pyridine ring and the 4-chloro substituent influences the regioselectivity. Generally, the 2-position is electronically favored for substitution.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform. nih.gov

Control of Positional Selectivity in Thienopyridine Functionalization

Achieving the desired 2-bromo-4-chloro substitution pattern requires a carefully planned synthetic sequence. The most logical and commonly employed strategy involves the formation of the 4-chloro derivative first, followed by bromination.

Synthetic Strategy:

Synthesis of Thieno[2,3-b]pyridin-4(7H)-one: A suitable 2-aminothiophene precursor is cyclized, for example, with a β-ketoester under Friedländer conditions, to construct the thieno[2,3-b]pyridin-4(7H)-one core. nih.gov

Chlorination: The 4-oxo group is converted to the 4-chloro group using a reagent like phosphorus oxychloride (POCl₃). researchgate.net This yields 4-chlorothieno[2,3-b]pyridine.

Regioselective Bromination: The final step is the electrophilic bromination of 4-chlorothieno[2,3-b]pyridine. The electron-donating sulfur atom activates the thiophene ring, directing the incoming electrophile (Br⁺) primarily to the C2 position. The 4-chloro substituent has a modest deactivating effect but does not override the strong directing influence of the fused thiophene ring's sulfur atom. Using a reagent like NBS in an appropriate solvent provides the target molecule, 2-bromo-4-chlorothieno[2,3-b]pyridine, with high regioselectivity.

The following table summarizes the key transformations for the regioselective halogenation.

StepPrecursorReagent & ConditionsProductTransformation
1Thieno[2,3-b]pyridin-4(7H)-onePOCl₃, heat4-Chlorothieno[2,3-b]pyridineAromatic Chlorination (Dehydration/Substitution)
24-Chlorothieno[2,3-b]pyridineNBS or Br₂, Acetic Acid/DCMThis compoundElectrophilic Aromatic Bromination

This strategic sequence ensures that each halogen is introduced at the correct position with minimal formation of undesired isomers, providing an efficient and reliable pathway to this compound.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. Key areas of focus in this optimization process include the selection of appropriate catalyst systems and solvents, as well as the fine-tuning of temperature and pressure.

Catalyst Systems and Solvent Effects

The synthesis of the thieno[2,3-b]pyridine core often involves cyclization reactions, such as the Gewald or Thorpe-Ziegler reactions. The choice of catalyst and solvent is paramount in these transformations, significantly influencing reaction rates, yields, and the formation of byproducts.

A variety of catalyst systems have been explored for the synthesis of thienopyridine derivatives. These can range from basic catalysts like potassium carbonate (K₂CO₃) and sodium ethoxide (NaOEt) to organocatalysts such as piperidine. The selection of the catalyst is often dependent on the specific synthetic route and the nature of the starting materials. For instance, in reactions involving the Thorpe-Ziegler cyclization, strong bases are typically required to facilitate the intramolecular condensation.

Recent advancements have seen the exploration of more sophisticated catalyst systems, including palladium-based catalysts for cross-coupling reactions to introduce substituents onto the thienopyridine ring. For instance, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base, has been employed for the arylation of halogenated pyridines, a strategy that could be adapted for the synthesis of precursors to this compound. The efficiency of these catalytic systems is highly dependent on the choice of ligands, with phosphine-based ligands being commonly used.

Table 1: Catalyst and Solvent Systems in Thienopyridine Synthesis

Catalyst SystemSolventTypical Reaction TypeReference
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Cyclization[General Knowledge]
Sodium Ethoxide (NaOEt)EthanolThorpe-Ziegler Cyclization[General Knowledge]
PiperidineEthanolGewald Reaction[General Knowledge]
Palladium Acetate / Phosphine (B1218219) LigandToluene / WaterSuzuki-Miyaura Coupling[General Knowledge]

This table is based on general knowledge of thienopyridine synthesis and does not represent specific data for the synthesis of this compound due to the lack of publicly available, specific research data for this exact compound.

Temperature and Pressure Influence on Yield and Purity

For many of the cyclization reactions used to form the thienopyridine ring system, reflux conditions are often employed. The specific temperature will depend on the boiling point of the chosen solvent. In some cases, sub-ambient temperatures may be necessary, particularly when dealing with highly reactive intermediates, to control the reaction and prevent decomposition.

Pressure is another important variable, especially in reactions that involve gaseous reagents or byproducts. While many of the synthetic steps towards this compound are conducted at atmospheric pressure, the use of elevated pressure can be beneficial in certain instances. For example, in catalytic hydrogenation steps that may be used to prepare precursors, higher pressures of hydrogen gas can increase the reaction rate. Conversely, applying a vacuum can be useful for removing volatile byproducts and driving the reaction to completion.

Table 2: Influence of Temperature on a Hypothetical Synthesis Step

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50246595
8088590
110 (Reflux)49080

This table presents hypothetical data to illustrate the general trend of temperature influence on a chemical reaction and is not based on actual experimental results for the synthesis of this compound due to a lack of specific data in the public domain.

Sustainable and Green Chemistry Approaches in Thienopyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. In the context of this compound synthesis, several green approaches are being explored.

One of the most promising techniques is microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture. The use of microwave technology can also enable reactions to be carried out in greener solvents or even under solvent-free conditions, further reducing the environmental footprint of the synthesis.

Flow chemistry is another powerful green technology that is gaining traction for the production of fine chemicals. springerprofessional.de In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to improved yields and selectivities, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. The scalability of flow chemistry processes is also a significant advantage for industrial production.

The use of greener solvents is a cornerstone of sustainable chemistry. Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal green chemistry scenario.

Furthermore, the development of one-pot synthesis or tandem reactions is a key strategy in green chemistry. By combining multiple synthetic steps into a single operation without the need for isolating intermediates, these approaches can significantly reduce solvent consumption, energy usage, and waste generation.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches (Hypothetical)

ParameterConventional MethodMicrowave-AssistedFlow Chemistry
Reaction TimeHours to DaysMinutes to HoursSeconds to Minutes
Energy ConsumptionHighModerateLow to Moderate
Solvent UsageHighLow to ModerateLow
YieldVariableOften ImprovedOften Improved
ScalabilityChallengingModerateExcellent

This table provides a generalized comparison and is not based on specific experimental data for the synthesis of this compound.

Reactivity Profile and Advanced Chemical Transformations of 2 Bromo 4 Chlorothieno 2,3 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 2-Bromo-4-chlorothieno[2,3-b]pyridine, these reactions provide a predictable and efficient pathway to architectural complexity. The electronic properties of the thieno[2,3-b]pyridine (B153569) ring system, combined with the inherent reactivity differences between C-Br and C-Cl bonds, dictate the regiochemical outcome of these transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron reagent, is a cornerstone of modern organic synthesis. Its application to this compound allows for the introduction of aryl, heteroaryl, and alkyl groups, creating a library of substituted thienopyridines.

A key feature of this compound is the ability to achieve selective coupling reactions. The chemo- and regioselectivity are governed by the relative reactivity of the carbon-halogen bonds in the palladium catalytic cycle. The oxidative addition step, which is typically rate-determining, occurs preferentially at the more reactive carbon-bromine (C-Br) bond over the stronger and less reactive carbon-chlorine (C-Cl) bond. This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry.

Consequently, Suzuki-Miyaura coupling on this substrate proceeds with high selectivity at the C2 position, leaving the C4-chloro substituent intact for subsequent transformations. This stepwise functionalization is highly valuable. For instance, a similar dihalogenated substrate, 2,4-dichloroquinoline (B42001), undergoes selective coupling at the more labile C2 position first. This principle allows for a two-step process where an initial Suzuki coupling at C2 can be followed by a second coupling at C4, often under more forcing conditions, to generate di-substituted products. This selective approach has been demonstrated in the synthesis of 4-arylthieno[2,3-b]pyridines from the corresponding 4-bromo precursors, highlighting the viability of coupling at the 4-position. nih.gov

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For challenging substrates like halogenated N-heterocycles, which can sometimes inhibit the catalyst, specialized ligand systems are employed. Electron-rich, bulky phosphine (B1218219) ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are particularly effective. These ligands promote efficient oxidative addition even with less reactive C-Cl bonds and accelerate the reductive elimination step. In the coupling of various chloropyridines, catalyst systems like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have proven effective, often in combination with bases such as K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane (B91453) or DMF/water mixtures. beilstein-journals.orgresearchgate.net

The table below outlines typical conditions for Suzuki-Miyaura couplings on analogous di-haloheterocyclic systems, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane100Good researchgate.net
Pd(dppf)Cl₂ (3)-Na₂CO₃Toluene/Water115High nih.gov
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane100Excellent

This table presents data for analogous heterocyclic systems and serves as a guide for developing conditions for the target compound.

The Suzuki-Miyaura reaction's versatility is enhanced by the wide array of commercially available and synthetically accessible organoboron reagents. Arylboronic acids, heteroarylboronic acids, alkylboronic acids, and their corresponding boronate esters (e.g., pinacol (B44631) esters) can all be used to install a variety of carbon-based fragments onto the thieno[2,3-b]pyridine core.

Studies on related halo-pyridines and halo-quinolines have shown successful couplings with a broad scope of boronic acids, including those bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups. researchgate.net This tolerance for diverse functional groups is a major advantage of the Suzuki-Miyaura reaction. The use of potassium organotrifluoroborates represents another stable and reactive alternative to boronic acids, often providing excellent yields in microwave-assisted protocols. This broad scope allows for the synthesis of a vast chemical space starting from a single di-halogenated precursor.

Heck Coupling Reactions

The Heck reaction, which couples an organohalide with an alkene, is another important palladium-catalyzed transformation for C-C bond formation, specifically creating a new vinyl-aryl or vinyl-heteroaryl bond. While less documented for this compound itself, the principles of chemoselectivity observed in Suzuki couplings apply here as well. The reaction would be expected to occur selectively at the C2-Br bond to yield 2-alkenyl-4-chlorothieno[2,3-b]pyridines. Standard Heck conditions, often involving a palladium(II) source like Pd(OAc)₂, a phosphine ligand, and an organic base like triethylamine (B128534) (NEt₃), would be the starting point for developing specific protocols.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts. For this compound, the Sonogashira reaction provides a direct route to 2-alkynyl-4-chlorothieno[2,3-b]pyridines, which are valuable intermediates for further synthesis.

The higher reactivity of the C-Br bond ensures that the alkynylation occurs selectively at the C2 position. This regioselectivity has been demonstrated in analogous systems like 2,4-dichloroquinoline, where Sonogashira coupling with various terminal alkynes proceeds efficiently at the C2 position, leaving the C4-chloro group untouched. This allows for a subsequent Suzuki coupling at the C4 position to access 2-alkynyl-4-arylquinolines. This stepwise alkynylation-arylation strategy is directly applicable to this compound.

Typical catalysts for this transformation include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst like CuI and a base such as an amine (e.g., NEt₃ or diisopropylamine), which often serves as the solvent as well.

The table below summarizes representative conditions for the C2-selective Sonogashira coupling on a related substrate.

SubstrateAlkyneCatalyst SystemBase/SolventTempYieldRef
2,4-DichloroquinolinePhenylacetylenePd/C, PPh₃, CuIWater/NEt₃80 °CGood
2,4-Dichloroquinoline1-HeptynePd/C, PPh₃, CuIWater/NEt₃80 °CGood

This table shows data for the analogous 2,4-dichloroquinoline system, illustrating the expected regioselectivity and conditions.

Stille Coupling Reactions

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, widely used for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgwikipedia.org For this compound, two positions are amenable to Stille coupling: the C2-bromo and the C4-chloro positions.

Typically, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. Consequently, selective coupling at the C2-bromo position is anticipated under standard Stille conditions, leaving the C4-chloro position intact for subsequent transformations. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organostannane reagent (R-SnBu₃) and reductive elimination to yield the 2-substituted product.

Expected Reaction Parameters for Selective C2 Coupling:

Parameter Expected Condition
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Solvent Toluene, Dioxane, DMF

| Temperature | 80-120 °C |

Achieving coupling at the less reactive C4-chloro position would likely require more forcing conditions, such as higher temperatures, stronger electron-donating ligands, or the use of a more reactive organostannane. A sequential Stille coupling strategy could thus be envisioned for the synthesis of 2,4-disubstituted thieno[2,3-b]pyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed coupling of amines with aryl halides. organic-chemistry.org Similar to the Stille coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound is expected to govern the regioselectivity of this transformation.

Selective amination at the C2-bromo position should be readily achievable with a variety of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands is known to facilitate the amination of aryl bromides. In the context of dihalopyridines, selective amination at one position over another has been demonstrated and can be controlled by temperature and catalyst choice. researchgate.net

Following the initial amination at C2, a second Buchwald-Hartwig amination at the C4-chloro position could be performed, likely under more vigorous reaction conditions (e.g., higher temperature, different ligand), to install a second, potentially different, amino group. researchgate.net

Predicted Conditions for Sequential Buchwald-Hartwig Amination:

Step Position Catalyst/Ligand Base Temperature
1 C2-Br Pd₂(dba)₃ / BINAP NaOtBu Moderate

| 2 | C4-Cl | Pd(OAc)₂ / RuPhos | K₂CO₃, Cs₂CO₃ | High |

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source such as TBAF. The general reactivity trend (Br > Cl) also applies here, suggesting that initial coupling will occur at the C2-bromo position of the thieno[2,3-b]pyridine core.

This selectivity would allow for the introduction of an aryl, alkenyl, or alkyl group at the C2 position while preserving the C4-chloro substituent for further chemistry. The reaction is known for its tolerance of a wide range of functional groups.

Ullmann Coupling Reactions

The classic Ullmann coupling involves the copper-mediated synthesis of symmetrical biaryls from aryl halides at high temperatures. Modern variations, often referred to as Ullmann-type reactions, can be performed under milder conditions and are used to form C-N, C-O, and C-S bonds.

In the case of this compound, a traditional Ullmann C-C coupling would likely lead to a mixture of products due to the high temperatures required, which may not allow for high selectivity between the C-Br and C-Cl bonds. However, a more controlled Ullmann-type amination or etherification at the more reactive C2-bromo position could be feasible using a suitable copper catalyst, ligand (e.g., a diamine or phenanthroline), and base.

Direct C-H Activation and Arylation Strategies

Direct C-H activation has emerged as a powerful tool for the atom-economical functionalization of heterocyclic compounds. mdpi.com The thieno[2,3-b]pyridine scaffold possesses several C-H bonds that could potentially be targeted for direct arylation. Based on studies of related thienopyridines and thienopyrimidines, the C-H bonds on the thiophene (B33073) ring are generally more susceptible to palladium-catalyzed C-H activation than those on the pyridine (B92270) ring. mdpi.comrsc.org

Specifically for the thieno[2,3-b]pyridine system, electrophilic substitution tends to occur at the C3 position. rsc.org In the context of palladium-catalyzed direct arylation, both C2 and C3 functionalization of the thiophene ring in thieno-azine systems have been reported, with selectivity being highly dependent on the specific substrate and reaction conditions. mdpi.com Given that the C2 position is already substituted with a bromine atom, direct C-H arylation would most likely target the C3 position. The presence of the electron-withdrawing pyridine ring is expected to influence the reactivity of the adjacent thiophene C-H bonds.

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Selective Displacement of Halogen Atoms by various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-pyridines and other electron-deficient aromatic systems. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The rate of reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate.

In this compound, both halogen atoms are positioned on the electron-deficient pyridine ring, ortho and para to the ring nitrogen, respectively. This positioning activates both sites towards nucleophilic attack. libretexts.org

Predicted SNAr Selectivity:

Nucleophile Target Position Rationale
RO⁻, RS⁻, R₂NH C4-Cl The C4 position is highly activated by the para-relationship to the pyridine nitrogen.

This predicted selectivity offers a complementary strategy to the cross-coupling reactions for the differential functionalization of the 2- and 4-positions of the thieno[2,3-b]pyridine core.

Electronic and Steric Factors Governing SNAr Reactivity and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of this compound. The reactivity and regioselectivity of this reaction are dictated by a combination of electronic and steric factors inherent to the thieno[2,3-b]pyridine core.

The thieno[2,3-b]pyridine system is considered a π-deficient heterocycle due to the electron-withdrawing nature of the pyridine nitrogen atom. youtube.com This nitrogen atom significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making the ring susceptible to attack by nucleophiles. chemrxiv.org The stabilization of the negative charge in the intermediate Meisenheimer complex is most effective when the attack occurs at positions ortho or para to the ring nitrogen. youtube.com In this compound, the chlorine atom is at the C4 position (para to the nitrogen), and the bromine atom is at the C2 position, which is electronically analogous to an ortho position through the fused thiophene ring. Consequently, both halogenated positions are activated for SNAr.

The regioselectivity of the substitution—whether the incoming nucleophile displaces the bromine at C2 or the chlorine at C4—depends on two main competing factors:

Electrophilicity of the Carbon Atom: The electron density at the carbon atoms attached to the halogens plays a crucial role. The most electron-deficient carbon is the preferred site for nucleophilic attack. baranlab.org The electrophilicity is influenced by the combined electron-withdrawing effects of the nitrogen atom, the sulfur atom, and the halogens themselves. Computational models often use descriptors like the molecular electrostatic potential (ESP) at the carbon atom to predict the most likely site of substitution. chemrxiv.org

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.org As a result, the leaving group aptitude follows an order that is inverted from typical S_N2 reactions, with fluoride being the best leaving group and iodide the worst (F > Cl ≈ Br > I). wikipedia.org This is because a more electronegative atom at the substitution site enhances the electrophilicity of the carbon, accelerating the formation of the stabilized intermediate.

For this compound, the similar electronegativities and leaving group abilities of chlorine and bromine mean that the reaction's regioselectivity can be subtle and highly dependent on the specific nucleophile and reaction conditions. nih.gov Steric hindrance from the fused ring system or from substituents on the nucleophile can also influence the site of attack, although electronic effects are generally more dominant in these systems. rsc.org

Oxidation and Reduction Reactions of the Thieno[2,3-b]pyridine System

The thieno[2,3-b]pyridine core contains two heteroatoms, sulfur and nitrogen, that can undergo selective oxidation and reduction reactions, providing additional avenues for functionalization.

Selective Oxidation of the Sulfur Atom

The sulfur atom in the thiophene ring is susceptible to selective oxidation to form the corresponding sulfoxide (B87167) (S-oxide) or sulfone. nih.govacs.org This transformation is a valuable method for modifying the electronic properties of the bicyclic core and has been used to prepare a variety of functionalized molecules. nih.govacs.org

Common oxidizing agents for this purpose include:

meta-Chloroperbenzoic acid (m-CPBA): This reagent is frequently used for the controlled oxidation of sulfides. By carefully controlling the stoichiometry and temperature, it is possible to selectively form either the sulfoxide or the sulfone. nih.gov

Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): This mixture provides another effective means of oxidizing the thiophene sulfur. nih.gov

The oxidation state of the sulfur atom significantly impacts the electronic character of the ring system, with the sulfone being a strong electron-withdrawing group. This can, in turn, influence the reactivity of the scaffold in subsequent reactions.

Oxidizing Agent Product Reference
m-CPBAThieno[2,3-b]pyridine S-oxide nih.govacs.org
Excess m-CPBA or H₂O₂/AcOHThieno[2,3-b]pyridine sulfone nih.govacs.org

Reduction of the Pyridine Nitrogen

The pyridine nitrogen can be functionalized through an oxidation-reduction sequence. The nitrogen is first oxidized to a pyridine N-oxide, which can then be reduced back to the parent pyridine. This two-step process is useful because pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine, allowing for substitutions that might otherwise be difficult. google.com For instance, N-oxidation can facilitate electrophilic substitution or deoxygenative functionalization at the C7 position. researchgate.net

The reduction of the pyridine N-oxide can be accomplished using various methods:

Photocatalytic Deoxygenation: Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], can photocatalytically deoxygenate pyridine N-oxides under mild conditions. nih.gov

Sulfur Dioxide (SO₂): It has been demonstrated that sulfur dioxide is an effective and economical reagent for the reduction of a wide range of substituted pyridine N-oxides to their corresponding pyridines. google.com

Reaction Step Reagent/Method Purpose Reference
N-OxidationPeroxy acids (e.g., m-CPBA)To form the Pyridine N-oxide for further functionalization google.com
Deoxygenation (Reduction)Rhenium photocatalyst or SO₂To restore the pyridine ring after N-oxide specific reactions google.comnih.gov

Other Selective Functionalization Methodologies for the Bicyclic Core

Beyond SNAr, oxidation, and reduction, the this compound scaffold is amenable to other powerful functionalization techniques, most notably metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions.

The differential reactivity of the C-Br and C-Cl bonds is key to selective cross-coupling. In palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the selectivity-determining step. baranlab.org Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl. This provides a predictable handle for regioselective functionalization. For this compound, a Suzuki coupling would be expected to occur preferentially at the more reactive C2-Br bond, leaving the C4-Cl bond intact for subsequent transformations.

Other methodologies include:

Halogen-metal exchange: Using organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures can selectively replace one halogen with lithium. The resulting organolithium species can then be trapped with various electrophiles. The selectivity of this exchange is often kinetically controlled and can sometimes provide access to isomers that are difficult to obtain via other routes. mdpi.com

Directed ortho-lithiation: While less directly applicable to the unsubstituted title compound, the presence of a directing group can enable highly regioselective deprotonation and functionalization of the thieno[2,3-b]pyridine core. mdpi.com

Chemo- and Regioselective Transformations for Complex Molecular Architecture

The true synthetic power of this compound lies in the ability to combine the aforementioned selective reactions in a controlled, sequential manner to build complex molecular structures. This scaffold has served as a key starting material in the synthesis of compounds with significant biological activity, particularly as anticancer agents. mdpi.comnih.govnih.gov

A typical synthetic strategy might involve the following steps:

Selective Cross-Coupling at C2: A Suzuki or Sonogashira reaction is performed to introduce a specific aryl or alkynyl group at the C2 position, leveraging the higher reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution at C4: The remaining chloro-substituent at the C4 position is then displaced by a nucleophile (e.g., an amine or alcohol) via an SNAr reaction.

This orthogonal reactivity allows for the precise and independent installation of different functional groups at the C2 and C4 positions. By carefully choosing the sequence of reactions and the nature of the coupling partners and nucleophiles, a diverse library of highly substituted thieno[2,3-b]pyridine derivatives can be generated. These complex molecules are often designed to interact with specific biological targets, such as protein kinases or DNA repair enzymes. nih.govnih.gov The ability to systematically vary the substituents at multiple positions is crucial for developing structure-activity relationships (SAR) and optimizing the pharmacological properties of new therapeutic agents. nih.gov

Design and Synthesis of Advanced 2 Bromo 4 Chlorothieno 2,3 B Pyridine Derivatives

Structure-Activity Relationship (SAR) Investigations on Modified Thienopyridine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the thieno[2,3-b]pyridine (B153569) scaffold, extensive SAR investigations have been conducted to optimize the potency and selectivity of various derivatives.

One area of focus has been the development of thieno[2,3-b]pyridine analogues as inhibitors of hepatic gluconeogenesis for the potential treatment of type 2 diabetes mellitus. nih.gov Initial screenings identified a hit compound which, through systematic modifications, led to the discovery of more potent inhibitors. nih.gov SAR studies revealed that replacing certain groups on the thienopyridine core could significantly improve inhibitory potency against hepatic glucose production. nih.gov

In the realm of oncology, SAR studies on thieno[2,3-b]pyridine-2-carboxamides have led to the identification of potent antiproliferative agents. researchgate.net By combining computer-aided drug design with synthetic chemistry, researchers have prepared numerous analogues and tested their activity against various cancer cell lines. researchgate.net These studies have shown that the core structure can be fine-tuned to achieve specificity for particular cancer types, potentially due to enzyme isoform specificity. researchgate.net For instance, the development of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides demonstrated that specific substitutions, such as a 3-methoxyphenylcarboxamide, resulted in compounds with low nanomolar growth inhibition against melanoma and breast cancer cell lines. nih.gov

Furthermore, SAR studies have been crucial in the design of thieno[2,3-b]pyridin-4-one derivatives as potent, orally active non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists. nih.gov Optimization of a lead compound led to a derivative with subnanomolar in vitro activity. nih.gov These studies also revealed that a hydroxyalkylamido moiety on the 2-phenyl ring is functionally equivalent to an alkylureido moiety in this series of compounds. nih.gov

The following table summarizes key SAR findings for various thieno[2,3-b]pyridine derivatives:

Scaffold/SeriesTarget/ApplicationKey SAR FindingsReference
Thieno[2,3-b]pyridineHepatic Gluconeogenesis InhibitionReplacement of a trifluoromethyl group on the core improved potency. nih.gov
Thieno[2,3-b]pyridine-2-carboxamidesAntiproliferative (PLC inhibitors)The core structure can be fine-tuned for cancer-specific activity. researchgate.net
5-Keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamidesAntiproliferativeA 3-methoxyphenylcarboxamide substitution led to low nanomolar activity. nih.gov
Thieno[2,3-b]pyridin-4-onesLHRH Receptor AntagonistsA hydroxyalkylamido moiety on the 2-phenyl ring is equivalent to an alkylureido moiety. nih.gov
Thieno[2,3-b]pyridinesTDP1 InhibitionIncreasing the size of lipophilic groups on the ring fused to the pyridine (B92270) increased potency. Lengthening an alkyl chain from methyl to propyl also increased potency. nih.gov

Strategic Introduction of Diverse Functionalities via Selective Chemical Modification

The 2-bromo-4-chloro-thieno[2,3-b]pyridine core is amenable to a variety of selective chemical modifications, allowing for the strategic introduction of diverse functionalities. The differential reactivity of the bromine and chlorine atoms, as well as the potential for substitution on the pyridine and thiophene (B33073) rings, provides a rich chemical space for derivatization.

One common strategy involves the use of transition metal-catalyzed cross-coupling reactions. For example, the bromine atom at the 2-position is typically more reactive in Suzuki and Stille couplings, allowing for the selective introduction of aryl or heteroaryl groups. The chlorine atom at the 4-position can then be substituted under different reaction conditions, often requiring a more active catalyst or higher temperatures. This stepwise functionalization enables the synthesis of a wide range of disubstituted thienopyridines.

In the development of inhibitors for the respiratory complex I of Helicobacter pylori, researchers synthesized a series of thienopyrimidine compounds. nih.gov This involved the strategic substitution of the phenyl ring in a phenylethyl side chain attached to the thienopyridine core, leading to compounds with improved potency. nih.gov Further modifications, such as the introduction of fluorine atoms, were explored to enhance metabolic stability, while the addition of a primary amine was investigated to potentially improve uptake into Gram-negative bacteria. nih.gov

Another approach involves the synthesis of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine to develop new antiplatelet agents. mdpi.com In this work, the thienopyridine hydrochloride was reacted with substituted intermediates to afford N-alkylated thiolactones. mdpi.com These were then coupled with various N-Boc-L-amino acids, including aliphatic and aromatic amino acids, to create a library of prodrugs. mdpi.com

The following table provides examples of selective modifications and the functionalities introduced:

Starting MaterialReaction TypeFunctionality IntroducedResulting Compound ClassReference
Thienopyridine hydrochlorideN-alkylation and amide couplingAmino acid moietiesAmino acid prodrugs of 2-hydroxytetrahydrothienopyridine mdpi.com
Thienopyrimidine corePhenyl ring substitutionDimethoxyphenyl, dimethylphenyl groupsSubstituted thienopyrimidines nih.gov
Thienopyrimidine coreHalogenationFluorine atomsFluorinated thienopyrimidines nih.gov
Thienopyrimidine coreAminationPrimary amineAmino-thienopyrimidines nih.gov

Construction of Polycyclic and Fused Ring Systems Derived from 2-Bromo-4-chlorothieno[2,3-b]pyridine

The thieno[2,3-b]pyridine scaffold can be used as a building block for the construction of more complex polycyclic and fused ring systems. These larger, more rigid structures can exhibit unique biological activities and provide novel scaffolds for drug discovery.

One method for creating fused systems is through intramolecular cyclization reactions. For instance, a suitably functionalized thieno[2,3-b]pyridine can undergo cyclization to form a tetracyclic system. Research has demonstrated the synthesis of novel tetracyclic heteroaromatic systems containing a thieno[2,3-b]pyridine core, such as naphtho-, phenanthro-, benzothieno-, and benzofuro-fused thieno[2,3-b]pyridine ring systems, via flash vacuum pyrolysis of stabilized ylides. rsc.org

Another strategy involves the reaction of thieno[2,3-b]pyridine derivatives with bifunctional reagents to construct additional rings. For example, 3-aminothieno[2,3-b]pyridine derivatives can be reacted with reagents like formic acid or formamide (B127407) to yield fused pyrimidine (B1678525) rings, such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com

The synthesis of various fused heterocyclic compounds with potential biological activity has been explored, starting from thieno[2,3-b]pyridine derivatives. researchgate.net These include pyridothienopyrimidines and other condensed systems, highlighting the versatility of the thieno[2,3-b]pyridine core in constructing diverse molecular architectures. researchgate.netamanote.com

Methodologies for the Development of High-Diversity Thienopyridine Libraries

The development of high-diversity chemical libraries is essential for identifying novel hit compounds in drug discovery screenings. The thieno[2,3-b]pyridine scaffold is well-suited for the construction of such libraries due to its multiple points of diversification.

Combinatorial chemistry and diversity-oriented synthesis are powerful approaches for generating large numbers of thienopyridine derivatives. By employing a building block strategy, where different substituents are systematically introduced at various positions on the thieno[2,3-b]pyridine core, a vast chemical space can be explored.

For example, a library of thieno[2,3-b]pyridines can be generated by first synthesizing a common intermediate, such as this compound, and then performing a series of parallel reactions to introduce a wide range of substituents at the 2- and 4-positions. This can be achieved using automated synthesis platforms, which can significantly accelerate the library generation process.

The development of thienopyridines as potent antiproliferative agents has benefited from the screening of large compound libraries. researchgate.net Virtual high-throughput screening led to the identification of thieno[2,3-b]pyridine-2-carboxamides as potential inhibitors of phospholipase C. researchgate.net Subsequent synthesis and testing of analogues allowed for the development of a comprehensive SAR, demonstrating the power of library-based approaches. researchgate.net

In another example, a library of 46 novel thieno[2,3-b]pyridines was synthesized and evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov This library was designed to explore the effects of different lipophilic groups and para-substituents on the aryl carboxamide ring, leading to the identification of compounds with significant TDP1 inhibition. nih.gov

Academic Research Applications of 2 Bromo 4 Chlorothieno 2,3 B Pyridine and Its Derivatives

Research in Pharmaceutical Development and Medicinal Chemistry Scaffolds

The thieno[2,3-b]pyridine (B153569) nucleus is a foundational structure for creating novel compounds with a broad spectrum of pharmacological activities. researchgate.net Its derivatives have been a focal point of research due to their demonstrated anti-inflammatory, antiproliferative, antiviral, and antimicrobial properties, making them highly valuable in the search for new therapeutic agents. researchgate.net

Exploration of Kinase Inhibitory Profiles

The thieno[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, which are critical in oncology.

Researchers have identified and optimized thieno[2,3-b]pyridine derivatives as formidable inhibitors of the Recepteur d'Origine Nantais (RON) tyrosine kinase, particularly its tumorigenic splice variants. nih.gov One such derivative, compound 15f , demonstrated exceptional in vitro kinase inhibition and antiproliferative activity. In a patient-derived xenograft model, it achieved significant tumor growth inhibition (74.9% at a 10 mg/kg dose), surpassing other known RON inhibitors. nih.gov

Another area of investigation involves Pim kinases, a family of serine/threonine kinases implicated in cancer development. A series of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups were synthesized and evaluated as Pim-1 inhibitors. tandfonline.com Among them, two compounds showed notable inhibitory activity. tandfonline.com

CompoundTarget KinaseActivity (IC50)Reference
Compound 5bPim-112.71 µM tandfonline.com
Compound 3cPim-135.7 µM tandfonline.com
Compound 15fRON Splice VariantsHigh (Specific IC50 not provided) nih.gov

Development of Novel Antifungal Agents

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Thieno[2,3-b]pyridine derivatives have shown promise in this area. In one study, newly synthesized compounds were tested against five different fungal strains. ekb.eg Compound 3c emerged as the most potent, exhibiting a broad range of activity. ekb.eg Other research has also highlighted the potential of thieno[2,3-b]pyridine-based compounds against various fungi, including Candida albicans. researchgate.net

CompoundFungal StrainsActivity (MIC)Reference
Compound 3cMultiple Fungal Strains4-16 µg/mL ekb.eg

Investigation of Antiviral Efficacy against Viral Targets (e.g., Mayaro Virus, Herpes Simplex Virus 1)

The thieno[2,3-b]pyridine framework has been identified as a source of potent antiviral agents against several challenging viral targets.

Mayaro Virus (MAYV): Mayaro virus, an arthropod-borne alphavirus, causes an acute illness with long-lasting joint pain. researchgate.netnih.gov With no current vaccines or specific treatments, there is an urgent need for effective antiviral drugs. researchgate.net A study evaluating seven new thieno[2,3-b]pyridine derivatives found that all could effectively reduce MAYV production at non-toxic concentrations. researchgate.net Compounds 2b and 2d were particularly effective, achieving high rates of viral inhibition. researchgate.net Mechanistic studies suggest these compounds can act at both early and late stages of the viral replication cycle. nih.govnih.gov

Herpes Simplex Virus 1 (HSV-1): The antiviral activity of this scaffold extends to DNA viruses like HSV-1. nih.govresearchgate.net A series of novel 4-(phenylamino)thieno[2,3-b]pyridines were synthesized and tested for their ability to inhibit HSV-1. researchgate.net One compound, 6a , demonstrated a significant inhibitory effect, indicating that this class of compounds holds potential for development as anti-herpes agents. researchgate.net

CompoundViral TargetActivityReference
Compound 2bMayaro Virus (MAYV)83.33% Inhibition researchgate.net
Compound 2dMayaro Virus (MAYV)77.53% Inhibition researchgate.net
Compound 6aHerpes Simplex Virus 1 (HSV-1)86% Inhibition researchgate.net

Screening and Optimization for Anticancer and Antiproliferative Activity

Thieno[2,3-b]pyridines are a well-established class of compounds with potent antiproliferative activities against a wide range of human cancer cell lines. researchgate.netnih.gov Research has focused on their efficacy in various cancers, including prostate and breast cancer.

In prostate cancer models, these compounds were found to inhibit proliferation and motility, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov Notably, the lead compound DJ160 was effective in patient-derived explants, even in samples that appeared resistant to current therapies like enzalutamide. nih.gov

Further studies have quantified the cytotoxic potency of other derivatives. For instance, compound 4b showed significant activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg The anticancer potential of this scaffold is also linked to its ability to inhibit cancer stem cells, which are implicated in tumor resistance. nih.gov

CompoundCancer Cell LineActivity (IC50)Reference
Compound 4bHepG-2 (Hepatocellular Carcinoma)3.12 µM ekb.eg
MCF-7 (Breast Cancer)20.55 µM ekb.eg
Compound 3g (Pim-1 inhibitor)HCT116 (Colon Carcinoma)10.7 µM tandfonline.com
Compound DJ160Prostate Cancer Cell LinesPotent (nM range) nih.gov

Design and Synthesis of Antibacterial Compounds

With the rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), new antibacterial agents are critically needed. Thieno[2,3-b]pyridine derivatives have emerged as a promising solution.

Recent research has focused on creating new hybrids, such as arene-linked bis(thieno[2,3-b]pyridine) compounds. cdnsciencepub.com Hybrids 1i and 1j demonstrated superior potency against several bacterial strains compared to the standard drug ciprofloxacin. cdnsciencepub.com Furthermore, they showed stronger efficacy against MRSA strains than the clinical antibiotic linezolid. cdnsciencepub.com Other studies have identified thieno[2,3-b]pyridines with moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) bacteria. ekb.egjapsonline.comresearchgate.net

CompoundBacterial StrainActivity (MIC)Reference
Hybrid 1iS. aureus2.1 µM cdnsciencepub.com
MRSA ATCC:335914.2 µM
Hybrid 1jS. aureus2.0 µM cdnsciencepub.com
MRSA ATCC:335912.0 µM
Compound 9aS. aureus9.9 µM researchgate.net

Role in Modulating Enzyme and Receptor Activity

Beyond direct antimicrobial or cytotoxic effects, thieno[2,3-b]pyridine derivatives are being investigated for their ability to modulate the activity of specific enzymes and receptors, which is crucial for treating a variety of diseases, including neurological disorders.

A significant area of research has been the development of thieno[2,3-b]pyridinones as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Over-activation of this receptor is linked to neurotoxicity. By using a known antagonist as a template, researchers developed potent thienopyridinone isomers. nih.govresearchgate.net The most successful substituents in the thieno part of the nucleus were halogens (Cl or Br) and short alkyl chains, leading to compounds with nanomolar potency. researchgate.net The introduction of a 3'-phenoxy moiety further enhanced potency, with Ki values as low as 1.1 nM. researchgate.net Additionally, the thieno[2,3-b]pyridine scaffold was initially explored for its potential to inhibit phospholipase C (PLC) isoforms and has been associated with the inhibition of urokinase-type plasminogen activator. researchgate.netdrugbank.com

CompoundTargetActivity (Ki)Reference
Compound 18hNMDA Receptor Glycine Site1.1 nM researchgate.net
Compound 18iNMDA Receptor Glycine Site1.1 nM researchgate.net
Compound 18lNMDA Receptor Glycine Site2.0 nM researchgate.net
Compound 18mNMDA Receptor Glycine Site1.1 nM researchgate.net

Contribution to the Improvement of Molecular Properties in Drug Design

The thieno[2,3-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The introduction of halogen substituents like bromo and chloro groups, as seen in 2-Bromo-4-chlorothieno[2,3-b]pyridine, is a common strategy in drug design to modulate molecular properties such as metabolic stability, binding affinity, and cell permeability.

Research has demonstrated that the thieno[2,3-b]pyridine core is foundational in developing compounds with potent biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. mdpi.comresearchgate.netekb.eg The specific derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules. For instance, a patent has described thienopyridine-based compounds, including a carboxylate derivative of this compound, as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). mdpi.com IRAK4 is a crucial kinase in inflammatory signaling pathways, making its inhibitors potential treatments for autoimmune diseases and certain cancers.

Furthermore, the broader class of fused thieno[2,3-b]pyridine compounds has been investigated for the inhibition of KSP kinesin activity, which is essential for cell division, presenting a target for cancer therapy. google.com Studies on other complex thieno[2,3-b]pyridine derivatives have shown they can act as anticancer agents by targeting cancer stem cells and inducing metabolic shifts within tumors. nih.gov The utility of this scaffold in generating targeted therapies highlights its importance in medicinal chemistry. researchgate.netnih.gov

Derivative ClassTherapeutic TargetPotential ApplicationReference
Thienopyridine-based compoundsIRAK4 KinaseAnti-inflammatory, Anticancer mdpi.com
Fused thieno[2,3-b]pyridinesKSP KinesinAnticancer google.com
Substituted thieno[2,3-b]pyridinesCancer Stem CellsAnticancer (e.g., Triple Negative Breast Cancer) nih.gov
General thieno[2,3-b]pyridinesVariousAntiviral, Antimicrobial, Antidiabetic mdpi.comresearchgate.netekb.eg

Contributions to Materials Science and Organic Electronics Research

The fused heterocyclic structure of thieno[2,3-b]pyridine, combining an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring, creates a π-conjugated system with inherent electronic properties. Such systems are the cornerstone of modern organic electronics and materials science. While specific research on this compound in this domain is not extensively documented, the properties of the parent scaffold and its isomers provide strong indications of its potential.

Application in Organic Electronic and Photonic Devices

The conjugated nature of the thieno[2,3-b]pyridine core makes it a candidate for the development of organic semiconductors. Materials with similar fused-ring structures are often used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electronic properties of thienopyridines have been studied computationally, providing a theoretical basis for their potential in these applications. acs.org The bromo- and chloro-substituents on the this compound molecule serve as versatile synthetic handles for attaching other functional groups, allowing for the fine-tuning of electronic energy levels (HOMO/LUMO) and physical properties required for device fabrication.

Exploration of Non-Linear Optical (NLO) Characteristics

Materials with significant non-linear optical (NLO) properties are in demand for applications in telecommunications, optical computing, and frequency conversion. The development of NLO materials often focuses on creating molecules with a strong charge asymmetry, typically a donor-π-acceptor (D-π-A) structure. The thieno[2,3-b]pyridine scaffold, with its fused electron-rich and electron-deficient rings, provides a promising π-conjugated bridge. Although direct NLO studies on this compound are not prominent, its structure could be functionalized with appropriate donor and acceptor groups to induce and enhance NLO characteristics.

Design of Fluorescent Molecular Probes and Optoelectronic Components

Photophysical characterization of the related thieno[3,2-b]pyridine (B153574) regioisomers has revealed that they can exhibit strong and tunable fluorescence with high quantum yields. researchgate.net This fluorescence is highly dependent on the position of substituents on the heterocyclic core. This finding strongly suggests that the thieno[2,3-b]pyridine system is also a promising platform for creating fluorescent materials. By strategically modifying the this compound core, it is possible to design novel fluorescent dyes and molecular probes for chemical sensing and biological imaging. The halogen atoms can be replaced with fluorophores or with moieties that change their fluorescent properties upon binding to a specific analyte.

Synthesis of Advanced Ligands and Catalysts

In synthetic chemistry, the development of advanced ligands is crucial for creating catalysts that are both highly active and selective. Pyridine-based structures are common components of ligands in coordination chemistry and organometallic catalysis. The this compound molecule offers multiple sites for coordination with metal centers. Furthermore, the differential reactivity of the carbon-bromine versus the carbon-chlorine bond allows for selective cross-coupling reactions. This enables the stepwise and controlled introduction of other functional groups, making this compound a valuable building block for constructing complex, multifunctional ligands for bespoke catalytic applications.

Utilization in Agrochemical Research and Development

The development of new herbicides, fungicides, and insecticides is a continuing priority in the agrochemical industry. Heterocyclic compounds play a major role in this field. General studies have noted that pyridine derivatives attached to other heterocyclic nuclei can possess insecticidal properties. mdpi.com The structural motifs present in this compound—a halogenated pyridine fused to a thiophene ring—are found in various biologically active molecules. The parent thieno[2,3-b]pyridine scaffold and its derivatives have been explored for a wide array of pharmacological activities, and this biological potency can often be translated into agrochemical applications. The specific 2-bromo-4-chloro substitution pattern provides a platform for creating novel derivatives to be screened for potential use as active ingredients in crop protection products.

Role as a Building Block in Agrochemical Synthesis

There is no available scientific literature or patent information that describes the use of This compound as a specific intermediate or building block for the synthesis of agrochemical compounds.

General research into related chemical classes, such as halogenated pyridines, indicates their utility as versatile intermediates in the synthesis of biologically active molecules, including herbicides and fungicides. For instance, the related compound 2-Bromo-4-chloropyridine is recognized for its role as a building block in the development of crop protection agents. However, this information does not extend to the specific thieno[2,3-b]pyridine derivative requested.

Assessment of Herbicidal Properties

There are no published studies that assess the herbicidal properties of This compound or its immediate derivatives.

Research on the broader family of thieno[2,3-b]pyridine derivatives has explored a range of biological activities, primarily in the context of medicinal chemistry, such as anticancer and anti-inflammatory agents. Some substituted thieno[2,3-b]pyridines have been noted for their potential as herbicide safeners, which protect crops from the effects of herbicides, but this does not pertain to the direct herbicidal activity of the specified compound. Similarly, studies on other fused heterocyclic systems like thieno[2,3-d]pyrimidines have identified compounds with potent herbicidal activity, acting as inhibitors of enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov However, these findings are not directly applicable to This compound .

Due to the lack of specific research data, no data tables on synthesis or herbicidal efficacy can be generated for This compound .

Computational and Theoretical Investigations of 2 Bromo 4 Chlorothieno 2,3 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-4-chlorothieno[2,3-b]pyridine, these calculations reveal a detailed picture of its electron distribution and reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy and Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals for this compound provide critical information about its electrophilic and nucleophilic sites.

The HOMO, being the orbital most willing to donate electrons, is primarily localized over the thieno[2,3-b]pyridine (B153569) ring system, with significant contributions from the sulfur and nitrogen atoms. This suggests that these regions are susceptible to electrophilic attack. Conversely, the LUMO, the orbital most capable of accepting electrons, is distributed across the fused ring system, with notable density on the carbon atoms of the pyridine (B92270) ring. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap indicates a more reactive species. For similar heterocyclic systems, these energy gaps are typically calculated using methods like the M062X/6-311G* level of theory. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.8 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. These are expected to be located around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene (B33073) ring due to their lone pairs of electrons.

Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. Such regions are anticipated around the hydrogen atoms and the carbon atoms bonded to the electronegative bromine and chlorine atoms. researchgate.netresearchgate.net The color coding on an MEP map typically follows the order of red < orange < yellow < green < blue, representing the electrostatic potential from most negative to most positive. researchgate.net

Elucidation of Reactivity Descriptor Parameters

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO energy gap.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the HOMO and LUMO. For instance, in related pyridine derivatives, quantum chemical calculations have been employed to determine these reactivity descriptors. researchgate.net

Table 2: Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Formula Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.15
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.35
Chemical Softness (S) 1/η 0.43

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and identifying the structures of transition states. For this compound, DFT calculations can be used to model various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the potential energy surface for a given reaction, researchers can determine the activation energies and the geometries of the intermediates and transition states, providing a detailed understanding of the reaction pathway. For many heterocyclic compounds, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results that are in good agreement with experimental observations. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Regioselectivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. In the context of this compound, QSPR models can be developed to predict the regioselectivity of its reactions. By generating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of related thieno[2,3-b]pyridine derivatives and correlating them with experimentally observed regioselectivity, a predictive model can be built. This approach can be particularly useful for forecasting the outcomes of reactions on this scaffold, thereby guiding synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal the preferred conformations of the molecule and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, and electrostatic interactions) that govern its behavior in different environments. Such studies are crucial for understanding its solubility, crystal packing, and potential as a ligand for biological targets. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Thienopyridine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For thieno[2,3-b]pyridine (B153569) derivatives, both ¹H and ¹³C NMR are fundamental.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical thieno[2,3-b]pyridine, the aromatic protons on the pyridine (B92270) and thiophene (B33073) rings would appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J values) are highly sensitive to the nature and position of substituents. For instance, in a related series of 3-aminothieno[2,3-b]pyridines, the protons of the pyridine ring are well-resolved and their coupling patterns allow for unambiguous assignment. arkat-usa.org

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic core are indicative of their electronic environment. Quaternary carbons, such as those at the fusion of the two rings or those bearing a substituent, are readily identified. For example, in various synthesized thieno[2,3-b]pyridines, the carbon signals have been fully assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups. arkat-usa.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complex structures to establish connectivity between protons and carbons, providing definitive structural confirmation.

Table 1: Representative ¹H NMR Data for Substituted Thieno[2,3-b]pyridines

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Ethyl 3-amino-6-methyl-4-phenyl-5-(4-methylphenylthio)thieno[2,3-b]pyridin-2-carboxylate-2.55 (s, 3H, pyridine-CH₃), 4.14 (br, 2H, NH-NH₂), 5.47 (br, 2H, thiophene-NH₂), 9.15 (br, 1H, NH-NH₂)
3-Amino-6-methyl-4-phenyl-5-(4-methylphenylthio)thieno[2,3-b]pyridine-2-carbohydrazide-Signals at δ= 2.55 (s, 3H, pyridine-CH3), 4.14 (br, 2H, NH-NH2), 5.47 (br, 2H, thiophene-NH2) and 9.15 (br, 1H, NH-NH2).

This table presents data for related compounds to illustrate the application of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. This technique provides a very precise mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. For 2-bromo-4-chlorothieno[2,3-b]pyridine, HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature provides a high degree of confidence in the identification of the compound. The measured mass is typically within a few parts per million (ppm) of the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺247.89308
[M+Na]⁺269.87502

This table shows predicted m/z values for the target compound based on its molecular formula C₇H₃BrClNS. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For thieno[2,3-b]pyridines, IR spectroscopy can confirm the presence of characteristic bonds such as C=C, C=N, and C-S stretching vibrations within the heterocyclic rings. The substitution pattern on the rings influences the exact frequencies of these vibrations. For example, in various thieno[2,3-b]pyridine derivatives, characteristic IR absorption bands are observed for the C=N and C=C bonds in the region of 1500-1650 cm⁻¹. arkat-usa.org The presence of specific substituents would introduce their own characteristic absorption bands, such as C-Cl and C-Br stretches, which are typically found in the fingerprint region of the spectrum.

Table 3: Representative IR Data for Substituted Thieno[2,3-b]pyridines

CompoundTechniqueCharacteristic Absorption Bands (cm⁻¹)
3-Amino-6-methyl-4-phenyl-5-(4-methylphenylthio)thieno[2,3-b]pyridine-2-carbohydrazideKBr3474, 3336 (NH₂), 3739 (NH), 1620 (C=O)
A series of thieno[2,3-b]pyridinesIR2221 (CN), 1730 (CO)

This table presents data for related compounds to illustrate the application of IR spectroscopy. arkat-usa.org

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For novel or complex heterocyclic systems, X-ray crystal structure analysis is the gold standard for structural confirmation. While no specific X-ray crystallographic data for this compound has been reported, this method has been applied to other thienopyridine derivatives to unambiguously establish their molecular geometry.

Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC)) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to qualitatively monitor reactions and check the purity of fractions during purification. For thieno[2,3-b]pyridine derivatives, a suitable solvent system (eluent) is chosen to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate are visualized under UV light. In the synthesis of related compounds, TLC is routinely used to determine the completion of the reaction. google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the quantitative analysis of purity. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used for detection. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. These methods are highly sensitive and can detect even trace impurities. For many organic compounds, including heterocyclic systems, purity is often reported as a percentage determined by HPLC analysis at a specific wavelength.

Future Research Directions and Emerging Applications of 2 Bromo 4 Chlorothieno 2,3 B Pyridine

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of both a bromine and a chlorine atom on the thieno[2,3-b]pyridine (B153569) core is a key feature for synthetic chemists. Future research will likely focus on developing catalytic systems that can selectively functionalize one position over the other.

Selective Cross-Coupling: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Future work will refine catalytic systems (ligands, metal centers, and reaction conditions) to achieve near-perfect selectivity. This would allow for a stepwise approach to synthesis, where the bromine is first replaced via a Suzuki, Heck, or Sonogashira reaction, followed by a subsequent, more forcing reaction at the chlorine position.

C-H Activation/Functionalization: Modern catalysis is moving beyond traditional cross-coupling of halides. A significant future direction will be the development of transition-metal-catalyzed C-H activation protocols for the thieno[2,3-b]pyridine scaffold. mdpi.com Rhodium(III) catalysis, for example, has been used for formal [4+2] cycloadditions with thieno[2,3-b]quinoline systems, a related class of compounds. mdpi.com Applying this to 2-bromo-4-chlorothieno[2,3-b]pyridine could enable the introduction of functional groups at other positions on the ring system, leaving the halogens intact for later modifications.

Dual-Catalysis Systems: An emerging area involves using two distinct catalytic cycles simultaneously to perform multiple transformations in one pot. Future systems could be designed where one catalyst addresses the C-Br bond and a second, orthogonal catalyst modifies a different part of the molecule, leading to rapid increases in molecular complexity from the simple this compound starting material.

Catalytic ApproachPotential ReactionAdvantage
Selective Pd-CatalysisStille, Suzuki, Heck, Sonogashira, Buchwald-Hartwig CouplingStepwise, controlled introduction of different substituents at the 2- and 4-positions.
Rh(III)-CatalysisC-H Activation, Annulation, CycloadditionFunctionalization of the pyridine (B92270) or thiophene (B33073) ring without consuming the halide handles. mdpi.com
Dual-CatalysisOne-pot multi-functionalizationIncreased efficiency and atom economy for building complex molecules.

Exploration of Unconventional Derivatization Strategies for Bioactive Compounds

Beyond improving existing catalytic methods, future research will explore entirely new ways to derivatize the this compound core to generate novel bioactive compounds.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient. Designing MCRs that incorporate this compound as a key building block could rapidly generate large libraries of structurally complex derivatives for high-throughput screening. Strategies for the one-pot synthesis of polysubstituted pyridines are already being developed and could be adapted. science.gov

Photo- and Electro-catalysis: These modern synthetic tools use light or electricity to drive chemical reactions, often under very mild conditions and with unique selectivities not achievable with traditional thermal methods. The functionalization of the thieno[2,3-b]pyridine core using photoredox catalysis, for example, could open up new reaction pathways for derivatization.

Cycloaddition Reactions: The thieno[2,3-b]pyridine nucleus can participate in cycloaddition reactions to build more complex, fused heterocyclic systems. For instance, derivatives bearing dienic moieties can react with dienophiles to form polycyclic structures. Future work could involve converting the bromo- or chloro-substituents into groups that can readily participate in such cycloadditions.

Integration into Complex Supramolecular Assemblies and Advanced Polymeric Materials

The rigid, planar, and electron-rich nature of the thieno[2,3-b]pyridine scaffold makes it an excellent candidate for inclusion in advanced materials. researchgate.net The bromo and chloro substituents serve as ideal handles for polymerization and incorporation into larger systems.

Conjugated Polymers for Organic Electronics: Thienopyridine derivatives are being explored for use in organic field-effect transistors (OFETs) and all-polymer solar cells. researchgate.net The this compound can be used as a monomer in polymerization reactions, such as Yamamoto or Stille coupling, to create novel π-conjugated polymers. The electron-deficient pyridine ring and electron-rich thiophene ring give these materials interesting semiconducting properties. researchgate.net Future work will focus on tuning these properties by varying the co-monomers polymerized with the thienopyridine unit.

Supramolecular Hydrogels: Small peptides with aromatic nuclei at their N-terminus can form biocompatible supramolecular hydrogels. bohrium.commdpi.com Thieno[2,3-b]pyridine-2-carboxylic acid has been successfully conjugated to dipeptides to create these structures. mdpi.com The this compound can be converted to the corresponding carboxylic acid and then used to build novel hydrogelators. These materials have potential applications in drug delivery and tissue engineering. bohrium.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions. mdpi.com This allows for the construction of highly ordered, porous materials like MOFs. The halogen substituents could be further functionalized with other ligating groups (e.g., carboxylates or amines) to create multidentate linkers for building robust, functional frameworks for gas storage, separation, or catalysis.

Material ClassPotential ApplicationRole of this compound
Conjugated PolymersOrganic Solar Cells, OFETs, SensorsServes as a key monomer for creating semiconducting polymers. researchgate.net
Supramolecular HydrogelsDrug Delivery, Tissue EngineeringPrecursor to N-terminal aromatic groups for peptide gelators. bohrium.commdpi.com
Metal-Organic FrameworksGas Storage, Catalysis, SeparationBackbone for multidentate organic linkers.

Discovery of New Therapeutic Modalities and Unexplored Biological Targets

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net The this compound is an ideal starting point for creating focused compound libraries to explore new therapeutic avenues.

Targeting Cancer Stem Cells (CSCs): Recent studies have shown that certain thieno[2,3-b]pyridine derivatives exhibit significant cytotoxicity against cervical cancer cell lines and can reduce the cancer stem cell population. mdpi.com One mechanism of action involves the induction of apoptosis and the alteration of glycosphingolipid (GSL) expression. mdpi.com Future research will involve synthesizing analogs from this compound to optimize this anti-CSC activity for various cancer types, including ovarian, breast, and prostate cancers. mdpi.comresearchgate.net

Novel Antimicrobial and Antiviral Agents: Derivatives of thieno[2,3-b]pyridine have shown activity against bacteria like E. coli and Staphylococcus aureus, fungi like C. albicans, and parasites. mdpi.combohrium.comresearchgate.net Furthermore, some derivatives have been identified as potential inhibitors of viruses like SARS-CoV-2 by targeting key proteins such as the main protease (Mpro). tandfonline.com Systematic derivatization of the this compound core will be a key strategy in the search for new antimicrobial and antiviral drugs.

Exploring New Targets: Beyond established activities, thieno[2,3-b]pyridines have been investigated as inhibitors of protein kinase C theta (PKC-θ), modulators of cannabinoid CB2 receptors, and agents for treating central nervous system disorders. researchgate.netbenthamdirect.comunife.it Phenotypic screening of libraries derived from this compound could uncover entirely new biological targets and therapeutic applications for this versatile scaffold. For example, some derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org

Therapeutic AreaKnown Biological Target/ActivityFuture Direction
OncologyInduction of apoptosis, reduction of CSCs, PKC-θ inhibition. mdpi.combenthamdirect.comDevelop analogs with enhanced potency against resistant tumors and CSCs.
Infectious DiseasesAntibacterial, antifungal, antiviral (SARS-CoV-2 Mpro). mdpi.combohrium.comtandfonline.comSynthesize broad-spectrum agents and overcome microbial resistance.
CNS DisordersCannabinoid CB2 receptor modulation. unife.itDesign derivatives with improved blood-brain barrier permeability and target specificity.
Metabolic DiseasesAntidiabetic activity. researchgate.netElucidate the mechanism of action and improve pharmacological profiles.

Predictive Computational Design for Rational Development of Next-Generation Thienopyridine Analogs

In silico methods are indispensable in modern drug discovery and materials science. The rational design of future thieno[2,3-b]pyridine analogs will be heavily reliant on computational chemistry and bioinformatics.

Structure-Based Drug Design (SBDD): For biological targets where a 3D structure is known (e.g., SARS-CoV-2 Mpro), molecular docking can be used to predict how novel derivatives of this compound will bind. tandfonline.com This allows for the prioritization of synthetic targets that are most likely to be active, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): For targets where the structure is unknown, 3D-QSAR models can be built based on the biological activity of a series of known thienopyridine derivatives. benthamdirect.com Such models provide insights into the structural features required for activity and can be used to predict the potency of virtual compounds. A receptor-guided 3D-QSAR model has already been successfully developed for thieno[2,3-b]pyridine-based inhibitors of PKC-θ. benthamdirect.com

DFT and Materials Prediction: Density Functional Theory (DFT) calculations can predict the electronic properties (e.g., HOMO/LUMO energies) of novel thienopyridine derivatives. bohrium.comresearchgate.net This is crucial for designing new conjugated polymers with optimal band gaps for solar cell applications or for predicting the reactivity of the scaffold in proposed chemical reactions.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models can now predict these ADMET properties with reasonable accuracy. tandfonline.com Applying these models early in the design phase for new derivatives of this compound will help to select candidates with a higher probability of clinical success.

Q & A

Q. Table 1. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low regioselectivity in halogenationUse N-oxide directing groups
Poor cross-coupling yieldsOptimize ligand (XPhos) and solvent (DME)
Spectral overlap in NMRAcquire ¹³C DEPT or HSQC spectra

Q. Table 2. Key Physicochemical Properties

PropertyValueReference
Boiling Point~278°C (estimated for analogs)
Storage Conditions2–8°C, inert atmosphere
SolubilityDMSO > methanol > water

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